

Carbaryl-d3: A Technical Guide for Researchers

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Compound of Interest				
Compound Name:	Carbaryl-d3			
Cat. No.:	B15616499	Get Quote		

This technical guide provides an in-depth overview of **Carbaryl-d3**, a deuterated analog of the carbamate insecticide Carbaryl. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled standards for quantitative analysis.

Core Compound Properties

Carbaryl-d3 serves as an ideal internal standard for the quantification of Carbaryl in various matrices due to its similar chemical and physical properties to the parent compound, with the key difference being a higher mass. This ensures co-elution during chromatographic separation and similar ionization efficiency in mass spectrometry, allowing for accurate correction of matrix effects and variations in sample preparation.

Physicochemical Data

Quantitative data for **Carbaryl-d3** and its non-deuterated parent compound, Carbaryl, are summarized below. Data for Carbaryl is provided as a proxy for **Carbaryl-d3** where specific data for the deuterated form is not available.



Property	Value	Reference
Carbaryl-d3		
Molecular Formula	C12H8D3NO2	_
Molecular Weight	204.24 g/mol	
Carbaryl		
Molecular Formula	C12H11NO2	[1]
Molecular Weight	201.22 g/mol	[2]
Melting Point	142 °C	[2]
Boiling Point	315 °C (decomposes)	[2]
Water Solubility	Insoluble	[2]
Log P (Octanol-Water Partition Coefficient)	2.36	
Vapor Pressure	<0.005 mPa at 20 °C	_
рКа	10.3	_

Analytical Methodologies

The accurate quantification of Carbaryl in complex matrices such as food, water, and biological samples is critical for regulatory monitoring and toxicological studies. The use of a stable isotope-labeled internal standard like **Carbaryl-d3** is the gold standard for such analyses, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: QuEChERS Protocol for Food Matrices

A common and effective method for extracting Carbaryl from food samples is the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method.

Protocol:



- Homogenization: Homogenize 10-15 g of the sample.
- Extraction:
 - Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Spike with an appropriate volume of Carbaryl-d3 internal standard solution.
 - Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
 - Shake vigorously for 1 minute.
 - Centrifuge at ≥3000 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and MgSO₄).
 - Vortex for 30 seconds.
 - Centrifuge at high speed for 5 minutes.
- Final Extract Preparation:
 - Take an aliquot of the cleaned-up supernatant.
 - The extract can be directly analyzed or diluted with a suitable solvent before injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Parameters

Liquid Chromatography (LC):

Column: A C18 reversed-phase column is typically used (e.g., 100 mm x 2.1 mm, 1.8 μm particle size).



- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up
 to a high percentage to elute Carbaryl, followed by a re-equilibration step.
- Flow Rate: 0.3 0.5 mL/min.
- Injection Volume: 5 10 μL.

Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Carbaryl	202.1	145.1 (Quantifier)	15
202.1	127.1 (Qualifier)	34	
Carbaryl-d3	205.1	148.1	15

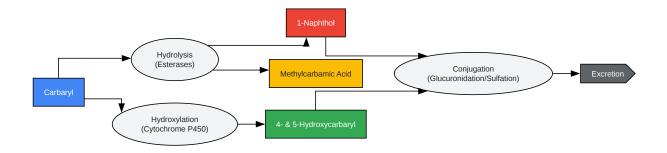
Metabolic and Degradation Pathways

Understanding the fate of Carbaryl in biological systems and the environment is crucial for assessing its toxicological profile and environmental impact. Carbaryl undergoes metabolic transformation in organisms and degradation in the environment through hydrolysis and photolysis.

Metabolic Pathway of Carbaryl

In mammals, Carbaryl is primarily metabolized in the liver by cytochrome P450 enzymes.[3] The major metabolic pathways include hydroxylation and hydrolysis.



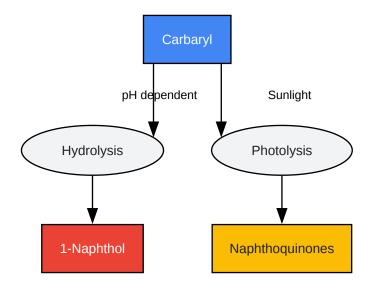


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Metabolic pathway of Carbaryl in mammals.

Environmental Degradation of Carbaryl

Carbaryl is susceptible to degradation in the environment through two primary abiotic pathways: hydrolysis and photolysis.



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